molecular formula C16H12F3N3O B12179029 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

Cat. No.: B12179029
M. Wt: 319.28 g/mol
InChI Key: NAXWWGKLFQXBRT-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation reaction: The final step involves the reaction of the intermediate benzimidazole derivative with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act by binding to and modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
  • 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-indole-6-carboxamide
  • 2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-6-carboxamide

Uniqueness

2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide is unique due to the presence of both the benzimidazole core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H12F3N3O/c1-9-20-13-6-5-10(7-14(13)21-9)15(23)22-12-4-2-3-11(8-12)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23)

InChI Key

NAXWWGKLFQXBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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